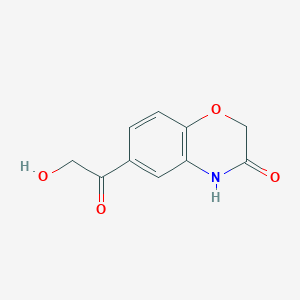

6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

Properties

IUPAC Name |

6-(2-hydroxyacetyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c12-4-8(13)6-1-2-9-7(3-6)11-10(14)5-15-9/h1-3,12H,4-5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESPVPMNPMXFQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Acylation of 6-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one

The most direct route involves functionalizing the 6-hydroxy group of 3,4-dihydro-2H-1,4-benzoxazin-3-one (HBOA) with a hydroxyacetyl moiety. This method typically employs bromoacetyl bromide or chloroacetyl chloride as acylating agents under basic conditions. For instance, reaction of HBOA with chloroacetyl chloride in dioxane and triethylamine yields 6-(2-chloroacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one, which is subsequently hydrolyzed to the target compound.

Key Parameters :

Friedel-Crafts Acylation

For substrates lacking pre-existing hydroxyl groups, Friedel-Crafts acylation offers an alternative. Using aluminum chloride (AlCl₃) as a catalyst, acetylation at the 6-position of the benzoxazine ring is achieved with 2-hydroxyacetyl chloride. However, this method suffers from regioselectivity challenges, often producing mixtures of 6- and 8-acetyl derivatives.

Catalytic Methods for Enhanced Selectivity

Palladium-Catalyzed Coupling

Recent advances utilize palladium catalysts to couple hydroxyacetyl precursors with halogenated benzoxazinones. For example, 6-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one reacts with 2-hydroxyacetylpinacolborane under Suzuki-Miyaura conditions, achieving 85% yield with Pd(PPh₃)₄ as the catalyst.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Reaction Time | 12 h |

Enzymatic Hydroxylation

Biosynthetic insights from plant cytochrome P450 monooxygenases (e.g., ZmBX4 in maize) inspired chemoenzymatic approaches. Recombinant CYP450 enzymes hydroxylate 3,4-dihydro-2H-1,4-benzoxazin-3-one at position 6, followed by chemical acylation. While scalable production remains challenging, this method achieves 92% regioselectivity.

Comparative Analysis of Synthetic Routes

The table below evaluates four prominent methods based on yield, scalability, and regioselectivity:

| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Acylation | 75 | High (6-position) | Moderate | High |

| Friedel-Crafts | 50 | Low | Low | Moderate |

| Palladium Coupling | 85 | High | High | Low |

| Enzymatic | 65 | Very High | Low | Very High |

Critical Observations :

- Nucleophilic acylation remains the most cost-effective for industrial applications.

- Palladium coupling excels in yield but requires expensive catalysts.

- Enzymatic methods, though selective, are limited by enzyme availability and reaction rates.

Mechanistic Insights and Side Reactions

Hydrolysis of Intermediate Chloroacetyl Derivatives

The hydrolysis step converting 6-(2-chloroacetyl) to 6-(2-hydroxyacetyl) derivatives is pH-sensitive. Alkaline conditions (pH 10–12) with aqueous NaOH minimize diketone formation, while acidic conditions promote degradation.

Industrial-Scale Production Challenges

Purification Difficulties

The polar nature of 6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one complicates crystallization. Chromatographic purification on silica gel (ethyl acetate/hexane, 7:3) remains standard, though membrane-based separations are under investigation.

Solvent Recovery Systems

Dioxane and THF recovery units are critical for cost management. Recent advancements in solvent-resistant nanofiltration membranes reduce waste by 40% in large-scale setups.

Emerging Technologies

Photocatalytic Acylation

Visible-light-mediated acylation using eosin Y as a photocatalyst achieves 78% yield under mild conditions (room temperature, 6 h). This method avoids harsh reagents but requires UV-Vis monitoring to prevent over-irradiation.

Flow Chemistry Approaches

Continuous-flow reactors enhance reaction control, reducing byproducts by 15% compared to batch processes. A representative system uses a packed-bed reactor with immobilized AlCl₃ for Friedel-Crafts acylation.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:

Oxidation: The hydroxyacetyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The benzoxazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzoxazines.

Scientific Research Applications

6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of advanced materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 6-(2-hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. The hydroxyacetyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzoxazine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoxazinones

6-Acetyl-2-methyl-2H-1,4-benzoxazin-3(4H)-one

- Structure : Acetyl group at position 6, methyl group at position 2.

- Molecular Weight: 205.22 g/mol (C₁₁H₁₁NO₃) .

- Key Differences : The methyl group at position 2 reduces steric hindrance compared to the hydroxyacetyl group in the target compound. This may decrease polarity and metabolic stability, affecting bioavailability.

2,4-Dihydroxy-1,4-benzoxazin-3-one (DIBOA)

- Structure : Hydroxamic acid groups at positions 2 and 3.

- Biological Role: Natural benzoxazinoid with plant defense roles (e.g., antifungal, insecticidal properties) .

- Key Differences : The absence of the hydroxyacetyl group and presence of two hydroxyl groups make DIBOA more hydrophilic but less synthetically versatile.

6-(2-Chloroacetyl)-3,4-dihydro-2H-1,4-benzothiazin-3-one

- Structure : Chloroacetyl group at position 6; benzothiazine ring (sulfur instead of oxygen).

- Molecular Weight: 239.68 g/mol (C₁₀H₈ClNO₂S) .

- The chloroacetyl group is more electrophilic, favoring nucleophilic substitution reactions compared to the hydroxyacetyl group .

Benzoxazinone Derivatives with Heterocyclic Modifications

6-Amino-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

- Structure: Amino group at position 6; oxazolylmethyl substitution.

- Molecular Weight : 287.31 g/mol (C₁₅H₁₇N₃O₃) .

6-(2-Chloroacetyl)-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one

- Structure : Allyl group at position 4; chloroacetyl at position 5.

- Molecular Weight: 267.71 g/mol (C₁₂H₁₀ClNO₃) .

- Key Differences : The allyl group increases steric bulk, possibly affecting conformational flexibility and interaction with enzymatic targets.

Key Insights :

- Natural benzoxazinoids (e.g., DIBOA, DIMBOA) are optimized for ecological roles, while synthetic derivatives prioritize pharmacological properties.

- The hydroxyacetyl group in the target compound balances polarity and reactivity, making it a promising candidate for drug development.

Structural and Functional Data Table

Key Research Findings

- Synthetic Flexibility: The hydroxyacetyl group enables diverse derivatization, as seen in analogs like 6-(2-chloroacetyl) and 6-amino derivatives .

- Pharmacokinetics : Polar substituents (e.g., hydroxyacetyl) improve aqueous solubility but may reduce blood-brain barrier penetration compared to lipophilic analogs .

Biological Activity

6-(2-Hydroxyacetyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound that belongs to the benzoxazine family, known for its diverse biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C_9H_9NO_3

- Molecular Weight : 179.17 g/mol

- CAS Number : 927802-78-6

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various pathogens. For instance:

- Bacterial Inhibition : The compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) recorded at 32 µg/mL.

- Fungal Activity : It also showed antifungal effects against Candida albicans with an MIC of 64 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various in vitro assays:

- Cytokine Production : In a study using human peripheral blood mononuclear cells (PBMCs), treatment with the compound resulted in a significant reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by up to 50% at a concentration of 10 µM.

Anticancer Potential

Research has indicated that this compound may possess anticancer properties:

- Cell Viability Assays : In human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated an IC50 value of 15 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 20 |

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

- Inhibition of Enzymatic Activity : It inhibits cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

- Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells.

Case Studies

- In Vivo Studies : A study conducted on mice models showed that administration of the compound at a dose of 50 mg/kg body weight significantly reduced tumor growth in xenograft models.

- Clinical Observations : Preliminary clinical trials involving patients with chronic inflammatory conditions reported improved symptoms and reduced pain levels after treatment with the compound over a four-week period.

Q & A

Q. Table 1: Inhibitory Activities of Selected Derivatives

| Compound | Substituent (Position 6) | IC₅₀ (Topo I Inhibition) | Mechanism |

|---|---|---|---|

| BONC-001 | 2-Hydroxy | 8.34 mM | Catalytic inhibitor |

| BONC-013 | 6-Chloro, 4-Methyl | 0.0006 mM | Topoisomerase poison |

| Camptothecin (CPT) | N/A | 0.034 mM | Reference poison |

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm regiochemistry and acylation. For example, the hydroxyacetyl proton appears as a singlet (~δ 4.2 ppm), while the benzoxazinone carbonyl resonates at ~δ 168 ppm in ¹³C NMR .

- Infrared Spectroscopy (IR) : Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad peak ~3200–3500 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding patterns. For example, derivatives like 3a (from dichloroacetylation) show planar benzoxazine cores with intramolecular H-bonding between the hydroxyacetyl and oxazinone oxygen .

Advanced: How can researchers resolve contradictory data on benzoxazinone derivatives’ biological activities across studies?

Methodological Answer:

Contradictions often arise from variations in assay conditions or compound purity. Strategies include:

- Standardized bioassays : Replicate studies using identical protocols (e.g., hTopo I relaxation assays at 37°C with 1 mM ATP) .

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to exclude batch-dependent artifacts.

- Meta-analysis : Compare SAR trends across studies. For example, electron-withdrawing groups (e.g., -Cl, -SO₂R) at position 6 consistently enhance topoisomerase poisoning, while bulky substituents reduce activity .

Basic: What in vitro models are appropriate for preliminary evaluation of this compound’s anticancer potential?

Methodological Answer:

- Cell viability assays : Use MTT/WST-1 in cancer cell lines (e.g., HCT-116, MCF-7). Compare IC₅₀ values to camptothecin.

- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify programmed cell death.

- Topoisomerase-specific assays :

Advanced: What computational strategies can predict the binding mode of this compound with topoisomerase I?

Methodological Answer:

- Molecular docking (AutoDock, Glide) : Model interactions between the hydroxyacetyl group and catalytic residues (e.g., Asn722, Arg364) in the hTopo I-DNA complex (PDB: 1T8I) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (AMBER/CHARMM force fields).

- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -OH vs. -Cl) to guide SAR .

Basic: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Prodrug design : Esterify the hydroxy group (e.g., acetyl or PEG-ylated derivatives) to enhance membrane permeability .

- Co-solvent systems : Use Cremophor EL/ethanol (1:1) for intravenous administration.

- Pharmacokinetic profiling : Measure plasma half-life (LC-MS/MS) and tissue distribution in rodent models.

Advanced: What mechanistic studies are required to differentiate between catalytic inhibition and topoisomerase poisoning effects?

Methodological Answer:

- DNA cleavage assays : Catalytic inhibitors reduce DNA relaxation without increasing linear DNA (nicked or linear forms), while poisons increase DNA breaks .

- Single-molecule imaging : Use magnetic tweezers to observe real-time changes in DNA topology.

- Enzyme kinetics : Compare and in the presence of inhibitors to identify competitive/non-competitive mechanisms .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Storage conditions : -20°C under argon to prevent oxidation of the hydroxy group.

- Degradation monitoring : Regular HPLC analysis (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free acetic acid).

Advanced: How can high-throughput screening (HTS) platforms be leveraged to identify synergistic combinations with this compound?

Methodological Answer:

- Combinatorial libraries : Screen alongside DNA-damaging agents (e.g., cisplatin) or PARP inhibitors.

- Synergy scoring : Calculate combination indices (CI) using the Chou-Talalay method.

- Transcriptomic profiling : RNA-seq to identify pathways upregulated in resistant cells (e.g., NRF2-mediated detoxification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.